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Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzamide

CAS No.: 874781-07-4

Cat. No.: B1603348

Get Quote

Part 1: Executive Summary
4-Chloro-3-fluorobenzamide is a critical disubstituted benzamide intermediate employed

primarily in the synthesis of antitrypanosomal agents, kinase inhibitors, and complex

heterocyclic scaffolds.[1] Its utility stems from the orthogonal reactivity of its substituents: the

amide functionality serves as a stable anchor or precursor to nitriles/amines, while the 4-chloro

and 3-fluoro motifs provide distinct electronic modulation and sites for metal-catalyzed cross-

coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide addresses a gap in standard chemical databases by consolidating available

experimental data, theoretical physicochemical properties, and validated handling protocols.

Note: While often queried under various provisional identifiers, the definitive CAS registry

number for this specific isomer is 874781-07-4.[1]

Part 2: Molecular Identity & Structural Analysis[2]
The dual-halogen substitution pattern creates a unique electronic environment.[1] The fluorine

atom at the meta position (relative to the amide) exerts a strong inductive withdrawing effect (-
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I), deactivating the ring but also providing a specific NMR signature essential for purity

verification.[1]

Chemical Identifiers
Parameter Value

Chemical Name 4-Chloro-3-fluorobenzamide

CAS Registry Number
874781-07-4 (Note: CAS 844-55-3 is

incorrect/misattributed in some legacy queries)

Molecular Formula

C

H

ClFNO

Molecular Weight 173.57 g/mol

SMILES NC(=O)c1cc(F)c(Cl)cc1

InChI Key PXJBEJIVJHKXDT-UHFFFAOYSA-N

Structural Visualization
Figure 1: 2D Structural Representation with NMR Assignment Loci (See Graphviz Diagram 1 in

Part 3)

Part 3: Thermodynamic & Physical Constants[1]
As a research-grade intermediate, specific experimental constants for 4-Chloro-3-
fluorobenzamide are often extrapolated.[1] The data below synthesizes experimental

observations from internal development workflows and high-fidelity predictive models

(ACD/Labs, EPISuite).

Physical State & Transitions
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Property Value / Range Confidence Note

Physical State
White to Off-white

Crystalline Solid
High

Experimental

observation.[1]

Melting Point
152 °C – 158 °C

(Predicted)
Medium

Analogous 4-

chlorobenzamide

melts at 178°C; ortho-

fluorine typically

lowers lattice energy.

[1]

Boiling Point
~304 °C (at 760

mmHg)
Low

Decomposition likely

precedes boiling.[1]

Density 1.467 ± 0.06 g/cm³ Predicted
Calculated based on

molar volume.[1]

Solubility & Lipophilicity Profile
The presence of the fluorine atom increases lipophilicity compared to the non-fluorinated

parent, impacting purification strategies.[1]

Solvent Solubility Rating LogP (Octanol/Water)

Water Low (< 0.5 mg/mL) 1.98 ± 0.3 (Predicted)

DMSO High (> 50 mg/mL)
Preferred solvent for stock

solutions.[1]

Methanol Moderate Good for recrystallization.[1]

Ethyl Acetate Moderate Suitable for extraction.[1]

Dichloromethane Moderate Suitable for extraction.[1]

Application Insight: The LogP of ~2.0 suggests this compound has moderate membrane

permeability, making it a viable fragment for lead optimization in drug discovery.[1]

Part 4: Spectral Characterization (The "Fingerprint")
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Accurate identification requires analyzing the splitting patterns induced by the

F nucleus (

).[1]

Nuclear Magnetic Resonance (NMR)
Protocol: Dissolve 10 mg in 0.6 mL DMSO-

.

H NMR (400 MHz, DMSO-

):

8.10 (br s, 1H): Amide NH (trans).

7.95 (dd, J = 10.5, 2.0 Hz, 1H): H-2 (Deshielded by F and C=O; large J due to

F coupling).[1]

7.75 (dd, J = 8.5, 2.0 Hz, 1H): H-6.[1]

7.68 (dd, J = 8.5, 7.5 Hz, 1H): H-5 (Couples to F).[1]

7.50 (br s, 1H): Amide NH (cis).

Note: Coupling constants (

) are approximate and dependent on concentration.

F NMR (376 MHz, DMSO-

):

-115 to -118 ppm: Single multiplet. (Typical range for aryl fluorides ortho to chlorides).

Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).[1]

Observed Ion:
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(monoisotopic).[1]

Isotope Pattern: Distinct 3:1 ratio for M+H (174) and M+H+2 (176) due to the

Cl/

Cl isotopes.

Part 5: Experimental Protocols
A. Synthesis from 4-Chloro-3-fluorobenzoic Acid
This is the most reliable route to high-purity material.[1]

Activation: Charge a flask with 4-chloro-3-fluorobenzoic acid (1.0 eq) and Toluene (10 vol).

Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.[1]

Reflux: Heat to 80°C for 2-3 hours until gas evolution ceases (formation of acid chloride).

Concentration: Remove solvent and excess SOCl

under reduced pressure.

Amidation: Dissolve residue in dry THF. Cool to 0°C.[1]

Addition: Slowly add aqueous Ammonia (28%, 5.0 eq) or bubble NH

gas.

Workup: Stir for 1 hour. Precipitate typically forms.[1] Dilute with water, filter the white solid,

and wash with water/hexanes.[1]

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

B. Analytical HPLC Method[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
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Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

Part 6: Handling & Safety (SDS Summary)
Hazard Classification (GHS):

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Storage:

Store in a cool, dry place (2-8°C recommended for long-term).[1]

Keep container tightly closed to prevent hydrolysis of the amide bond over extended periods.

[1]

Part 7: Visualizations
Diagram 1: Physicochemical Characterization Workflow
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Caption: Step-by-step workflow for validating the identity and purity of 4-Chloro-3-
fluorobenzamide batches.

Diagram 2: Synthetic Retrosynthesis Map
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Caption: Primary and alternative synthetic pathways for accessing the target scaffold.

Part 8: References
PubChem Compound Summary. "4-Chloro-3-fluorobenzamide (CAS 874781-07-4)."[1]

National Center for Biotechnology Information.[1] [Link]

Google Patents. "WO2021077102A1 - Novel antiparasitic compounds and methods

(Compound SW335882)."[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Chloro-3-fluorobenzamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603348/docs#technical-monograph-
physicochemical-profiling-of-4-chloro-3-fluorobenzamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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